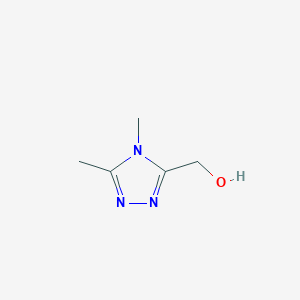

(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol

Overview

Description

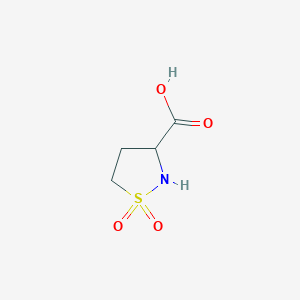

“(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C5H9N3O and a molecular weight of 127.14 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol” consists of a 1,2,4-triazole ring with two methyl groups attached at positions 4 and 5, and a methanol group attached at position 3 . The InChI code for this compound is 1S/C5H9N3O/c1-4-6-7-5(3-9)8(4)2/h9H,3H2,1-2H3 .Physical And Chemical Properties Analysis

“(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol” is a solid compound with a melting point of 163-164°C .Scientific Research Applications

Spectroscopic Studies

The molecular organization of related triazolyl compounds has been extensively studied through spectroscopy to understand how their molecular structures interact and behave in different solvents. For instance, spectroscopic studies of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol revealed changes in molecular organization when dissolved in methanol and propan-2-ol, showcasing different forms such as monomers and aggregates based on the solvent type (Matwijczuk et al., 2018).

Catalysis

Tris(triazolyl)methanol derivatives have been shown to be highly effective as ligands in catalysis. For example, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was prepared through a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition and was found to be an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating the versatility of triazolyl methanol structures in synthetic chemistry (Ozcubukcu et al., 2009).

Synthetic Methodologies

The triazolylmethanol framework has been utilized in the development of novel synthetic pathways. For instance, the synthesis of dimethyl sulfomycinamate via a Bohlmann-Rahtz heteroannulation reaction represents a complex application of triazolyl derivatives in producing biologically relevant molecules (Bagley et al., 2005).

Methanol Production and Utilization

The simplest alcohol, methanol, is central to various chemical syntheses and energy technologies. Research on methanol production and utilization highlights the importance of methanol as a building block for more complex compounds and as a potential clean-burning fuel. The synthesis of methanol from CO2 and H2, for example, is a significant area of research due to its potential to reduce CO2 emissions and its role in hydrogen generation via membrane reactor technology (Dalena et al., 2018).

Safety and Hazards

Future Directions

The future directions for research on “(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications, particularly in the field of medicinal chemistry. The development of more efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

Mechanism of Action

Target of Action

It’s worth noting that triazole derivatives have been widely studied for their antimicrobial and anticancer properties . They are known to interact with various enzymes and proteins, disrupting their normal function .

Mode of Action

For instance, some triazole derivatives inhibit the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This inhibition disrupts the normal function of the target, leading to the observed biological effects .

Biochemical Pathways

For example, some triazole derivatives have been found to exhibit antimicrobial activities, suggesting they may interfere with essential microbial processes .

Result of Action

Some triazole derivatives have been found to possess good or moderate antimicrobial activities and cytotoxic activities against tumor cell lines , suggesting that they may induce cell death or inhibit cell growth.

properties

IUPAC Name |

(4,5-dimethyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-6-7-5(3-9)8(4)2/h9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYSEWOAGPULMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762043.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide](/img/structure/B2762051.png)

![(4-bromothiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2762061.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B2762062.png)

![2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2762063.png)

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride](/img/structure/B2762064.png)

![3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2762065.png)